molecular formula C8H12N2O2S2 B11084766 Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B11084766
M. Wt: 232.3 g/mol
InChI Key: HUQLNLCBTRLVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring. The reaction is carried out under reflux conditions in ethanol, followed by the addition of ethylamine to introduce the amino group. The final product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the amino group at the 4-position allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S2/c1-3-10-6(9)5(14-8(10)13)7(11)12-4-2/h3-4,9H2,1-2H3

InChI Key

HUQLNLCBTRLVTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.